molecular formula C21H30N2O2 B6032479 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole

4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole

Cat. No. B6032479
M. Wt: 342.5 g/mol
InChI Key: VJBPFXDNOAFDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole, commonly known as ACPD, is a chemical compound that belongs to the class of isoxazoles. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

ACPD acts as an agonist of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole by binding to the extracellular domain of the receptor and inducing a conformational change that activates the receptor. This activation leads to the modulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylate cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
ACPD has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to affect the activity of ion channels, including NMDA receptors, voltage-gated calcium channels, and potassium channels. ACPD has been implicated in the modulation of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD).

Advantages and Limitations for Lab Experiments

ACPD is a potent and selective agonist of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, ACPD has a short half-life and can be rapidly metabolized, which limits its usefulness in long-term experiments. Additionally, ACPD can induce receptor desensitization and internalization, which can complicate the interpretation of experimental results.

Future Directions

For research include the development of more potent and selective agonists of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole, investigation of the role of this compound in neurological disorders, and exploration of the potential therapeutic applications of mGluR agonists.

Synthesis Methods

ACPD can be synthesized by the reaction of 1-adamantylcarbonyl chloride with 2-pyrrolidinone, followed by the reaction of the resulting intermediate with 5-ethyl-3-methylisoxazole. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

ACPD has been used as a research tool to study the activation of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole. It has been shown to activate both group I and group II this compound, which are involved in various physiological and pathological processes, including synaptic plasticity, pain perception, and neurodegenerative diseases.

properties

IUPAC Name

1-adamantyl-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-3-18-19(13(2)22-25-18)17-5-4-6-23(17)20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h14-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBPFXDNOAFDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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